molecular formula C15H12FN5O2 B5719664 N-(2-fluorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide

N-(2-fluorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide

Cat. No.: B5719664
M. Wt: 313.29 g/mol
InChI Key: MTGNTEIBUFSRSF-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluorophenyl group, a tetrazole ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile under acidic or basic conditions.

    Coupling Reaction: The tetrazole-containing intermediate is then coupled with a fluorophenyl derivative using a suitable coupling agent such as EDCI or DCC.

    Formation of the Acetamide Moiety: The final step involves the reaction of the coupled intermediate with chloroacetic acid or its derivatives under basic conditions to form the acetamide group.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or tetrazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the acetamide moiety or the tetrazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the phenyl or tetrazole rings.

    Reduction: Reduced forms of the acetamide or tetrazole moieties.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Chemical Reactivity: The presence of the fluorophenyl and tetrazole groups can influence the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(2-bromophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

N-(2-fluorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties, such as increased metabolic stability and altered electronic effects.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN5O2/c16-13-6-1-2-7-14(13)18-15(22)9-23-12-5-3-4-11(8-12)21-10-17-19-20-21/h1-8,10H,9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGNTEIBUFSRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC2=CC=CC(=C2)N3C=NN=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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